

SCH 221510: A Technical Guide for Researchers

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Compound of Interest

Compound Name: SCH 221510

Cat. No.: B1681530

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For Researchers, Scientists, and Drug Development Professionals

Introduction

SCH 221510 is a potent and selective agonist of the nociceptin opioid peptide (NOP) receptor, also known as the orphanin FQ (N/OFQ) receptor or ORL1.^[1] As a member of the opioid receptor family, the NOP receptor is a G-protein coupled receptor (GPCR) involved in a variety of physiological processes, including pain perception, anxiety, and reward. **SCH 221510** has demonstrated significant anxiolytic-like effects in preclinical studies, making it a valuable research tool for investigating the therapeutic potential of NOP receptor agonists. This technical guide provides an in-depth overview of **SCH 221510**, including its chemical properties, biological activity, relevant experimental protocols, and the signaling pathways it modulates.

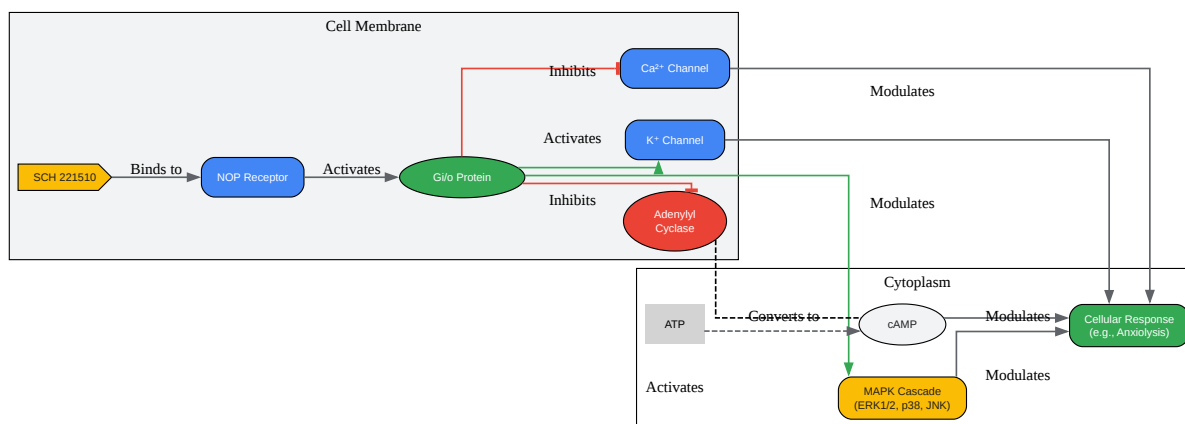
Core Data and Properties

A summary of the key quantitative data for **SCH 221510** is presented in the table below for easy reference and comparison.

Property	Value
CAS Number	322473-89-2
Molecular Weight	397.55 g/mol
Molecular Formula	C ₂₈ H ₃₁ NO
NOP Receptor Affinity (K _i)	0.3 nM
NOP Receptor Agonist Potency (EC ₅₀)	12 nM
μ-Opioid Receptor Affinity (K _i)	65 nM
κ-Opioid Receptor Affinity (K _i)	131 nM
δ-Opioid Receptor Affinity (K _i)	2854 nM

NOP Receptor Signaling Pathway

Activation of the NOP receptor by **SCH 221510** initiates a cascade of intracellular signaling events. As a Gi/o-coupled GPCR, the primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, NOP receptor activation modulates ion channel activity, specifically inhibiting N-type calcium channels and activating G-protein-coupled inwardly rectifying potassium (GIRK) channels. Furthermore, stimulation of the NOP receptor can lead to the activation of the mitogen-activated protein kinase (MAPK) cascade, including the extracellular signal-regulated kinases 1 and 2 (ERK1/2), p38, and c-Jun N-terminal kinase (JNK).



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Caption: NOP Receptor Signaling Pathway Activated by **SCH 221510**.

Experimental Protocols

While detailed, step-by-step protocols for the synthesis and purification of **SCH 221510** are proprietary, the general approach involves a multi-step synthesis starting from a tropinone derivative. The biological activity of **SCH 221510** has been characterized using a variety of in vitro and in vivo assays.

In Vitro Assay: [35 S]GTPyS Binding Assay

This assay is a functional measure of G-protein activation following receptor agonism.

Principle: In the inactive state, the G α subunit of the heterotrimeric G-protein is bound to GDP. Upon receptor activation by an agonist like **SCH 221510**, GDP is exchanged for GTP. The use of a non-hydrolyzable GTP analog, [35 S]GTPyS, allows for the quantification of G-protein activation by measuring the amount of radiolabeled GTPyS incorporated.

General Methodology:

- Membrane Preparation: Membranes from cells expressing the NOP receptor are prepared.
- Reaction Mixture: The membranes are incubated with [35 S]GTPyS, GDP, and varying concentrations of **SCH 221510** in an appropriate assay buffer.
- Incubation: The reaction is allowed to proceed at a controlled temperature for a specific time.
- Termination and Filtration: The reaction is stopped, and the mixture is filtered to separate the membrane-bound [35 S]GTPyS from the unbound.
- Quantification: The radioactivity on the filters is measured using a scintillation counter. The data is then analyzed to determine the EC₅₀ value of **SCH 221510**.

In Vivo Assay: Elevated Plus-Maze Test for Anxiolytic Activity

Principle: This test is based on the innate aversion of rodents to open and elevated spaces. Anxiolytic compounds increase the proportion of time spent and the number of entries into the open arms of the maze.

General Methodology:

- Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.
- Dosing: Animals are administered **SCH 221510** or a vehicle control prior to the test.
- Test Procedure: Each animal is placed in the center of the maze and allowed to explore for a set period.

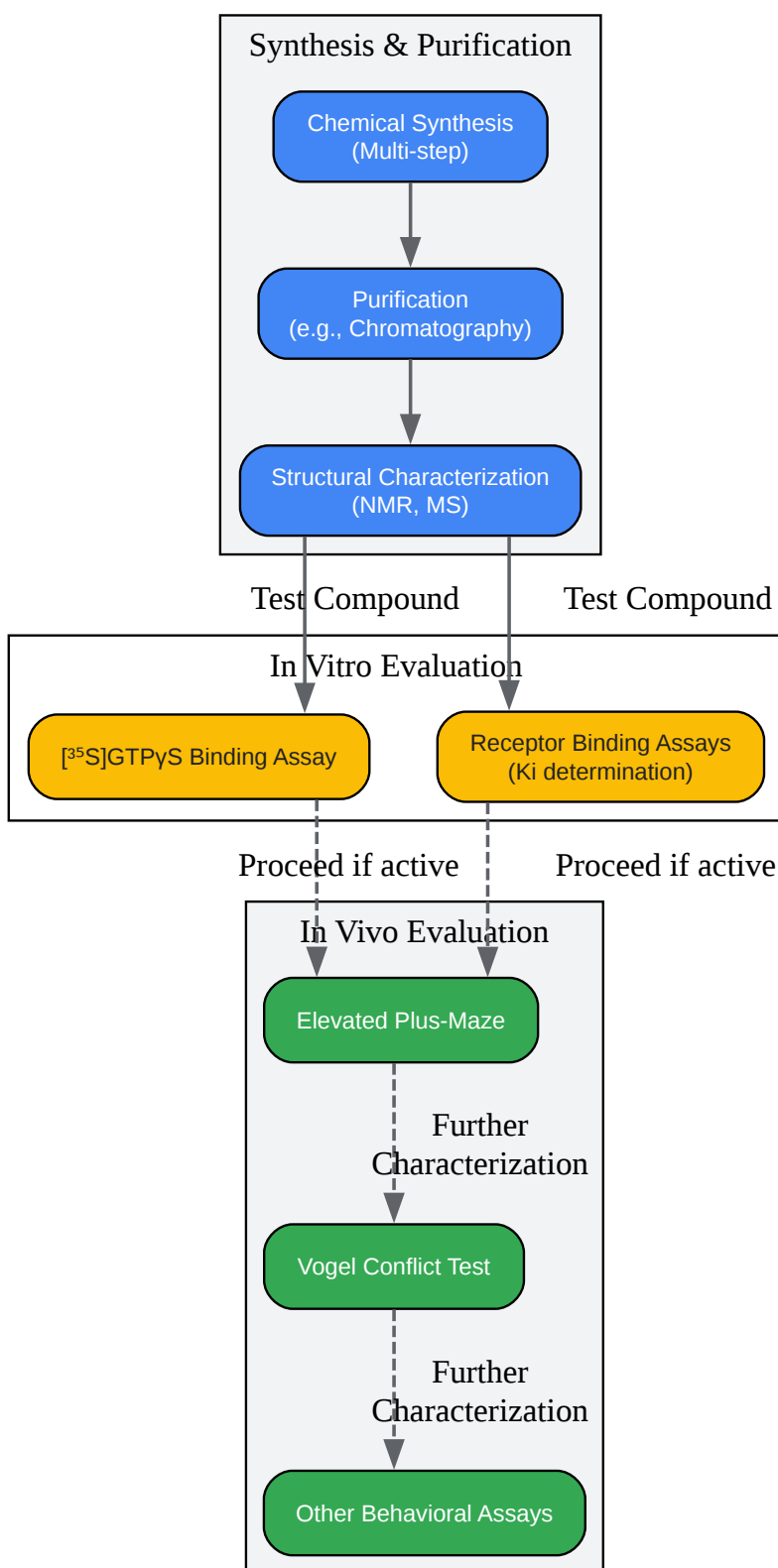
- **Data Collection:** The number of entries into and the time spent in each arm are recorded and analyzed.

In Vivo Assay: Vogel Conflict Test

Principle: This model assesses anxiety by measuring the suppression of a motivated behavior (drinking) by punishment (mild electric shock). Anxiolytic drugs increase the number of punished licks.

General Methodology:

- **Water Deprivation:** Animals are typically water-deprived for a period before the test to motivate drinking.
- **Apparatus:** A chamber with a drinking spout.
- **Dosing:** Animals are treated with **SCH 221510** or a vehicle control.
- **Test Procedure:** After a set number of licks, a mild electric shock is delivered through the spout. The number of shocks taken over a specific period is recorded.



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Caption: General Experimental Workflow for **SCH 221510**.

Conclusion

SCH 221510 is a valuable pharmacological tool for elucidating the role of the NOP receptor in various physiological and pathological processes. Its high potency and selectivity make it an ideal probe for in vitro and in vivo studies. This technical guide provides a comprehensive overview of its key properties and the experimental approaches used to characterize its activity, serving as a valuable resource for researchers in the field of pharmacology and drug discovery.

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References

- 1. rndsystems.com [rndsystems.com]
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